3',4'-Difluoro[1,1'-biphenyl]-2-amine
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Overview
Description
The compound "3',4'-Difluoro[1,1'-biphenyl]-2-amine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Fluorinated compounds are of significant interest due to their unique properties, such as high thermal stability and altered electronic characteristics, which make them valuable in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic rings. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, another paper describes the preparation of a trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using spectroscopic techniques such as IR, Raman, UV-visible, and NMR spectroscopy, as well as X-ray diffraction methods . These techniques can provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound. For example, the solid-state structure of a trifluoromethyl-substituted β-aminoenone was determined, revealing a nearly planar molecular skeleton stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including dehydrative amidation , imidization to form polyimides , and nucleophilic attack on carbon-carbon double bonds . The presence of fluorine atoms can significantly influence the reactivity and selectivity of these reactions due to their electronegativity and ability to stabilize negative charge. For example, difluoroenol silyl ethers can react with amines to form difluoroimines, which can be further transformed into enantiopure alpha-difluoromethyl amines and amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, solubility in organic solvents, and low dielectric constants . These properties are attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. For instance, fluorinated polyimides derived from a trifluoromethyl-substituted diamine exhibited glass-transition temperatures ranging from 227 to 269 °C and showed no significant decomposition below 500 °C . The introduction of fluorine atoms can also lead to low water uptake and unique optical properties, such as low UV-visible absorption cutoff wavelengths .
Scientific Research Applications
Catalyst Development
3',4'-Difluoro[1,1'-biphenyl]-2-amine is utilized in the development of catalysts. For example, palladium complexes supported by (o-biphenyl)P(t-Bu)(2) or (o-biphenyl)PCy(2) are efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates. These catalysts perform well for different substrate combinations, including chloropyridines and functionalized aryl halides and triflates, and are effective due to a combination of steric and electronic properties promoting oxidative addition, Pd-N bond formation, and reductive elimination (Wolfe et al., 2000).
Reaction Mechanisms
The compound plays a role in studying reaction mechanisms. For instance, it's involved in nucleophilic attacks on carbon–carbon double bonds, where the reaction with primary and secondary amines yields different products and involves various reaction rates and equilibriums (Leffek & Maciejewska, 1986).
Synthesis and Characterization
It's used in the synthesis and characterization of new compounds. A study focused on the preparation of organomercury and organotellurium compounds containing amino groups, including derivatives of [1,1'-biphenyl]-4-amine. The new compounds were characterized using spectroscopic methods, and their molecular structures were investigated using density functional theory (Mokhtar & Al-Saadawy, 2022).
Material Synthesis
It is also significant in material synthesis, particularly in the development of novel synthon for chemoselective preparation of important compounds in drug discovery programs, like the synthesis of thiazoles (Colella et al., 2018).
Photophysical and Electronic Applications
The compound finds applications in photophysical and electronic domains. For instance, the synthesis of bipolar molecules with hole-transporting triphenylamine and electron-transporting benzimidazole moieties, which are used in the fabrication of organic light-emitting diodes (OLEDs), involves similar structures (Ge et al., 2008).
Organic Chemistry and Synthesis
In organic chemistry, it's used in various syntheses, such as the creation of polysubstituted pyridazinones, and has implications for drug discovery (Pattison et al., 2009).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3’,4’-Difluoro[1,1’-biphenyl]-2-amine are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,4’-Difluoro[1,1’-biphenyl]-2-amine . .
properties
IUPAC Name |
2-(3,4-difluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHHGKVFBPGNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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